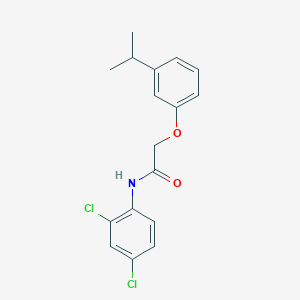
2-chloro-N-(2-isopropyl-6-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Benzamides are a significant class of compounds with a broad range of chemical and biological properties. 2-chloro-N-(2-isopropyl-6-methylphenyl)benzamide falls into this category, characterized by its specific substituents which influence its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves condensation reactions, employing various techniques to introduce specific substituents into the benzamide backbone. Methods like the Staudinger reaction and condensation with acyl chlorides in the presence of base catalysts are common (Nimbalkar et al., 2018).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including bond lengths, angles, and conformation, is often elucidated using X-ray diffraction and computational methods like density functional theory (DFT). These analyses reveal the planarity or non-planarity of the molecule and the orientation of substituents, which affect the compound's reactivity and properties (Demir et al., 2016; Saeed et al., 2020).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, including N-alkylation, deamination, and condensation, leading to a wide array of derivatives with diverse properties. The presence of a chloro and an isopropyl-methylphenyl group in the molecule can significantly influence its reactivity towards nucleophiles and electrophiles (Arslan et al., 2007; Moreno-Fuquen et al., 2022).
Physical Properties Analysis
The physical properties of benzamides, such as melting point, solubility, and crystal structure, are closely related to their molecular structure. Intramolecular hydrogen bonding and the presence of polar substituents impact these properties, affecting the compound's stability and solubility (Gowda et al., 2007; Mo et al., 2011).
Chemical Properties Analysis
Benzamides exhibit a range of chemical properties based on their functional groups. The electron-withdrawing chloro group and the electron-donating isopropyl-methylphenyl group affect the electron density of the amide bond, influencing the compound’s acidity, basicity, and susceptibility to hydrolysis. Computational studies and spectroscopic analysis provide insights into these properties, including HOMO-LUMO gaps, which indicate chemical stability and reactivity (Adam et al., 2016; Li et al., 2008).
For further detailed study and verification of the above summaries, the following references are invaluable:
- Synthesis and physical properties analysis: (Nimbalkar et al., 2018).
- Molecular structure analysis and spectroscopic investigations: (Demir et al., 2016); (Saeed et al., 2020).
- Chemical reactions and spectroscopic properties: (Arslan et al., 2007); (Moreno-Fuquen et al., 2022).
- Physical and chemical properties relationship: (Gowda et al., 2007); (Mo et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methyl-6-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-11(2)13-9-6-7-12(3)16(13)19-17(20)14-8-4-5-10-15(14)18/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKNYKRFGKFCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5593583.png)
![N-(2-methylphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5593587.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5593599.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5593606.png)
![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-1,3-thiazol-2-amine dihydrochloride](/img/structure/B5593613.png)
![7-(2-chlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5593629.png)
![2-(3,4-difluorobenzyl)-8-(N-methyl-L-alanyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5593644.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B5593646.png)

![2-methyl-3-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5593661.png)
![1'-(2-fluoro-4,5-dimethoxybenzyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5593667.png)

![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide](/img/structure/B5593671.png)
![N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5593676.png)